is a chemical compound with the CAS Number: 1824276-14-3 . It has a molecular weight of 191.16 . This compound is typically stored in a dry room at normal temperature .
Carboxylic acids are used in organic synthesis to obtain small molecules and macromolecules . They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
Carboxylic acids can be used in the medical field and pharmacy .
Some carboxylic acids, such as citric acid, lactic acid or fumaric acid are produced from by fermentation, most of these type of carboxylic acids are applied in the food industry .
8-Fluoroisoquinoline-4-carboxylic acid is a fluorinated derivative of isoquinoline, specifically characterized by the presence of a fluorine atom at the 8th position and a carboxylic acid functional group at the 4th position. Its chemical formula is and it has a molecular weight of approximately 191.16 g/mol. This compound is noted for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features that can influence biological activity .
The chemical reactivity of 8-fluoroisoquinoline-4-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can participate in various reactions, including:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize related compounds .
Research indicates that 8-fluoroisoquinoline-4-carboxylic acid exhibits noteworthy biological activities. Preliminary studies suggest it may possess antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in drug development. The fluorine atom's presence can enhance lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target sites within cells .
The synthesis of 8-fluoroisoquinoline-4-carboxylic acid typically involves several steps:
8-Fluoroisoquinoline-4-carboxylic acid has several potential applications:
Interaction studies involving 8-fluoroisoquinoline-4-carboxylic acid focus on its binding affinity and activity against specific biological targets, such as enzymes or receptors related to diseases. These studies are crucial for understanding how modifications to its structure influence its pharmacological profile. Initial findings suggest that this compound may interact favorably with certain protein targets, warranting further exploration through molecular docking and biochemical assays .
Several compounds share structural similarities with 8-fluoroisoquinoline-4-carboxylic acid, including:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
8-Fluoroisoquinoline-4-carboxylic acid | C10H6FNO2 | Fluorine at position 8, carboxylic group at position 4 |
4-Fluoroquinoline-8-carboxylic acid | C10H6FNO2 | Fluorine at position 4 |
3-Chloro-8-fluoroisoquinoline-4-carboxylic acid | C10H6ClFNO2 | Chlorine instead of hydrogen |
This comparison highlights the uniqueness of 8-fluoroisoquinoline-4-carboxylic acid in terms of its specific atomic arrangement and potential reactivity profiles compared to its analogs .